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Compound of Interest

4,5-Dibromo-2-phenyl-1H-
Compound Name: o
imidazole

cat. No.: B1617107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthetic approaches for 4,5-Dibromo-2-phenyl-1H-imidazole. Due to the limited
availability of detailed experimental data in publicly accessible literature, this guide focuses on
established principles of imidazole chemistry to infer potential synthetic pathways and
characteristics.

Molecular Structure and Properties

4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated aromatic heterocyclic compound. Its
core structure consists of a five-membered imidazole ring substituted with two bromine atoms
at positions 4 and 5, and a phenyl group at position 2.

Table 1: Physicochemical Properties of 4,5-Dibromo-2-phenyl-1H-imidazole
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Property Value Source
Molecular Formula CoHeBrzN2 [1112][3]
Molecular Weight 301.97 g/mol [11[2][3]
CAS Number 56338-00-2 [LI[21031[41[5]
Predicted XlogP 3.8 [6]
BrC1=C(Br)N=C(C2=CC=CC=
SMILES [1]
C2)N1
VOBXKUYQZPXWPJ-
InChl Key [3]

UHFFFAOYSA-N

Synthesis

A specific, detailed experimental protocol for the synthesis of 4,5-Dibromo-2-phenyl-1H-
imidazole is not readily available in the surveyed literature. However, a plausible synthetic
route can be conceptualized based on the well-established synthesis of the 2-phenyl-1H-
imidazole precursor followed by its bromination.

Conceptual Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the 2-phenyl-
1H-imidazole core and the subsequent bromination of the imidazole ring.
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Stage 1: Synthesis of 2-Phenyl-1H-imidazole
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Figure 1: Conceptual workflow for the synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.

Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for similar chemical transformations
and should be adapted and optimized for the specific synthesis of 4,5-Dibromo-2-phenyl-1H-

imidazole.
Protocol 1: Synthesis of 2-Phenyl-1H-imidazole (Precursor)

This procedure is adapted from the Radde synthesis, a common method for preparing 2-

substituted imidazoles.
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine benzaldehyde (1 equivalent), a 40% aqueous solution of glyoxal (1
equivalent), and a concentrated solution of ammonium hydroxide (2 equivalents) in a
suitable solvent such as methanol or ethanol.

o Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of
the reaction should be monitored by Thin Layer Chromatography (TLC).

o Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
The product may precipitate out of the solution. If so, collect the solid by filtration. If not,
concentrate the solution under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenyl-1H-
imidazole.

Protocol 2: Bromination of 2-Phenyl-1H-imidazole

This protocol is based on the electrophilic bromination of imidazole derivatives using N-
bromosuccinimide (NBS).

e Reaction Setup: Dissolve the synthesized 2-phenyl-1H-imidazole (1 equivalent) in a suitable
solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask
protected from light.

o Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at
room temperature. The addition of a radical scavenger is not typically necessary for the
nuclear bromination of imidazoles.

o Reaction Execution: Stir the reaction mixture at room temperature for an extended period
(potentially 12-24 hours). Monitor the reaction progress by TLC. Gentle heating may be
required to drive the reaction to completion.

o Work-up and Purification: Once the starting material is consumed, pour the reaction mixture
into a large volume of cold water. The brominated product should precipitate. Collect the
solid by filtration and wash thoroughly with water to remove any residual solvent and
succinimide. The crude 4,5-Dibromo-2-phenyl-1H-imidazole can be further purified by
recrystallization or column chromatography.
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Spectroscopic Data (Predicted)

While experimental spectra for 4,5-Dibromo-2-phenyl-1H-imidazole are not available in the
searched literature, the following table summarizes the expected key spectroscopic features
based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4,5-Dibromo-2-phenyl-1H-imidazole

Technique Predicted Features

- Aromatic protons of the phenyl group
(multiplets in the range of 6 7.0-8.0 ppm). - A

1H NMR ] o
broad singlet for the N-H proton of the imidazole
ring (typically downfield, > & 10 ppm).
- Aromatic carbons of the phenyl group (signals
in the range of & 120-140 ppm). - Carbons of the
13C NMR imidazole ring (C2, C4, C5), with the brominated

carbons (C4, C5) appearing at a characteristic

chemical shift.

- N-H stretching vibration (a broad band around
3200-3400 cm~1). - C=N and C=C stretching

IR Spectroscopy vibrations of the imidazole and phenyl rings (in
the region of 1400-1600 cm™1). - C-Br stretching

vibrations (typically below 700 cm™1),

- A molecular ion peak [M]* with a characteristic
isotopic pattern due to the two bromine atoms

Mass Spectrometry (*°Br and 81Br). - A protonated molecular ion
peak [M+H]* is predicted around m/z
300.89705[6].

Biological Activity and Drug Development Potential

Currently, there is no published information regarding the biological activity, pharmacological
properties, or involvement in any signaling pathways of 4,5-Dibromo-2-phenyl-1H-imidazole.
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However, the broader class of halogenated imidazole derivatives has been investigated for a
range of biological activities, including antimicrobial and anti-inflammatory effects[7][8]. The
introduction of halogen atoms can significantly modulate the physicochemical properties of a
molecule, potentially enhancing its bioactivity and metabolic stability.

Future Research Directions

The lack of data on 4,5-Dibromo-2-phenyl-1H-imidazole presents several opportunities for
future research:

» Synthesis and Characterization: A definitive synthesis and full spectroscopic characterization
of the compound are necessary to provide a solid foundation for further studies.

 Biological Screening: The compound could be screened against a variety of biological
targets, including kinases, proteases, and microbial enzymes, to identify any potential
therapeutic applications.

o Structure-Activity Relationship (SAR) Studies: If biological activity is identified, SAR studies
could be conducted by synthesizing and testing related analogs to optimize potency and
selectivity.

The logical flow for investigating the potential of this compound in drug development is outlined
below.
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Figure 2: Logical workflow for the evaluation of 4,5-Dibromo-2-phenyl-1H-imidazole in drug
discovery.

In conclusion, while 4,5-Dibromo-2-phenyl-1H-imidazole is a known chemical entity, a
significant gap exists in the scientific literature regarding its synthesis, and particularly its
biological properties. This guide provides a framework based on established chemical
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principles and highlights the potential for future research to unlock the therapeutic value of this
and related halogenated imidazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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